molecular formula C15H21NO4 B295123 2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate

2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate

Cat. No.: B295123
M. Wt: 279.33 g/mol
InChI Key: IBWSHODMNZPYJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate, also known as TCB-2, is a synthetic hallucinogenic drug that belongs to the class of phenethylamines. It was first synthesized in the 1990s by a team of researchers led by David E. Nichols. TCB-2 is a potent agonist of the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. In recent years, TCB-2 has gained interest among researchers due to its potential therapeutic applications in the treatment of various psychiatric disorders.

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate involves its binding to the serotonin 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. This compound is a potent agonist of this receptor, which leads to the activation of downstream signaling pathways and the induction of hallucinogenic effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems such as serotonin and dopamine. It has also been shown to have anti-inflammatory and neuroprotective effects, which may contribute to its therapeutic potential.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate in lab experiments is its potent and selective agonism of the serotonin 5-HT2A receptor, which allows for the study of this receptor in isolation. However, one limitation is the potential for this compound to induce hallucinogenic effects in researchers, which may impact their ability to conduct experiments accurately.

Future Directions

There are several potential future directions for research on 2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate, including the development of novel therapeutic applications for psychiatric disorders. Additionally, further studies are needed to elucidate the biochemical and physiological effects of this compound, as well as its potential for abuse and addiction. Finally, the development of safer and more selective analogs of this compound may also be an area of future research.

Synthesis Methods

The synthesis of 2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate involves several steps, starting from the reaction of 3,4-methylenedioxyphenylacetone with tert-butylamine to form the intermediate tert-butyl-3,4-methylenedioxyphenylacetamide. This intermediate is then reacted with methyl iodide to form tert-butyl(methyl)aminoethyl-3,4-methylenedioxyphenylacetamide, which is subsequently hydrolyzed to form this compound.

Scientific Research Applications

2-[Tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate has been studied extensively for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a potent antidepressant effect in animal models of depression, and may also have anxiolytic and anti-PTSD effects.

Properties

Molecular Formula

C15H21NO4

Molecular Weight

279.33 g/mol

IUPAC Name

2-[tert-butyl(methyl)amino]ethyl 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C15H21NO4/c1-15(2,3)16(4)7-8-18-14(17)11-5-6-12-13(9-11)20-10-19-12/h5-6,9H,7-8,10H2,1-4H3

InChI Key

IBWSHODMNZPYJC-UHFFFAOYSA-N

SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC2=C(C=C1)OCO2

Canonical SMILES

CC(C)(C)N(C)CCOC(=O)C1=CC2=C(C=C1)OCO2

Origin of Product

United States

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